molecular formula C20H24N2O3 B268507 4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268507
M. Wt: 340.4 g/mol
InChI Key: YTEKRBUWWOAJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as compound 29, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

More research is needed to fully understand the complex mechanism of action of compound 29.
2. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of compound 29 in humans.
3. Combination Therapy: The potential for compound 29 to be used in combination therapy with other drugs should be explored.
4. Structural Modifications: Structural modifications of compound 29 may lead to the development of more potent and selective compounds.

Advantages and Limitations for Lab Experiments

One advantage of using compound 29 in lab experiments is its potent activity and wide range of effects. It has been found to have potent anti-cancer, neuroprotective, and cardiovascular effects, making it a valuable tool for studying these areas. However, one limitation of using compound 29 in lab experiments is its complex mechanism of action. This can make it difficult to study the specific effects of the compound on certain pathways or enzymes.

Future Directions

There are several future directions for the study of compound 29. Some of these directions include:
1. Further Studies on

Synthesis Methods

The synthesis of compound 29 involves several steps. The first step involves the reaction of 4-aminobenzamide with isobutyryl chloride to produce N-(4-isobutyrylamino)benzamide. The second step involves the reaction of N-(4-isobutyrylamino)benzamide with 4-(2-methoxyethyl)phenyl isocyanate to produce 4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

Compound 29 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of several enzymes and the modulation of several signaling pathways. Some of the specific applications of compound 29 in scientific research include:
1. Cancer Research: Compound 29 has been found to have potent anti-cancer activity in several cancer cell lines. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurological Disorders: Compound 29 has been found to have neuroprotective effects in several neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress in the brain.
3. Cardiovascular Disorders: Compound 29 has been found to have potential applications in the treatment of cardiovascular disorders, including hypertension and atherosclerosis. It has been shown to inhibit the activity of several enzymes involved in the regulation of blood pressure and lipid metabolism.

properties

Product Name

4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)15-4-6-17(7-5-15)20(24)22-18-10-8-16(9-11-18)19(23)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

YTEKRBUWWOAJPI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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